molecular formula C13H17N3O3S B2712544 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1219901-77-5

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2712544
CAS No.: 1219901-77-5
M. Wt: 295.36
InChI Key: DJWIFKWEORAGBQ-UHFFFAOYSA-N
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Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is a chemical compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a pyridin-2-yl methanone group

Mechanism of Action

Target of Action

The primary target of the compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is the serotonin (5-HT) reuptake system . This system plays a crucial role in regulating mood and emotional states in the brain. By targeting this system, the compound can potentially influence mood and emotional states.

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of serotonin (5-HT) . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin on the post synaptic cleft.

Biochemical Pathways

The compound this compound affects the serotonin (5-HT) reuptake pathway . By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft. This can lead to downstream effects such as mood elevation and reduction of depressive symptoms.

Pharmacokinetics

The compound this compound has been found to be stable in human liver microsomes, indicating good pharmacokinetic properties . This suggests that the compound may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which could impact its bioavailability and therapeutic efficacy.

Result of Action

The result of the action of this compound is a potent antagonism of the p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus . This can lead to a reduction in immobility times in the rat forced swimming test (FST), which is indicative of an antidepressant effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is unique due to its combination of a cyclopropylsulfonyl group and a pyridin-2-yl methanone group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c17-13(12-3-1-2-6-14-12)15-7-9-16(10-8-15)20(18,19)11-4-5-11/h1-3,6,11H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWIFKWEORAGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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